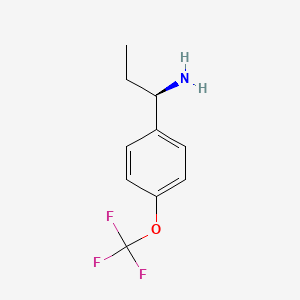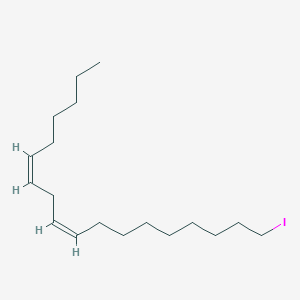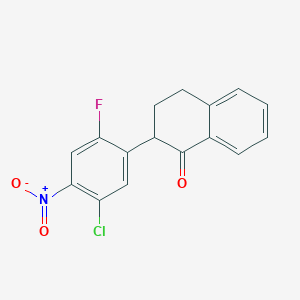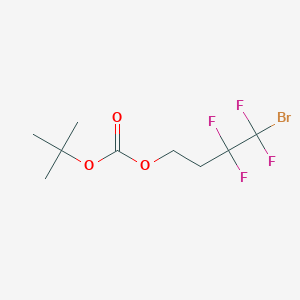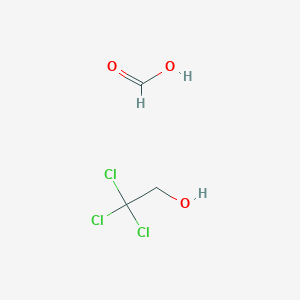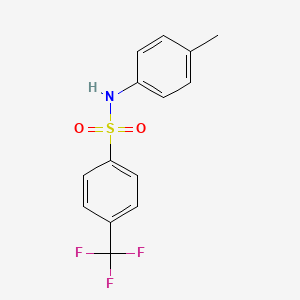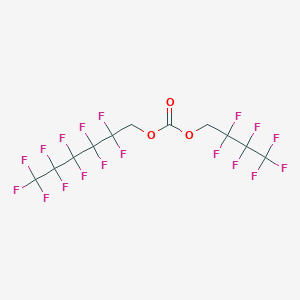![molecular formula C10H15NO2 B12086312 (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is an organic molecule featuring a furan ring substituted with a cyclopropylmethylamino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of a furan aldehyde with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through the hydroxymethylation of the furan ring, often using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can undergo hydrogenation to form tetrahydrofuran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.
Mecanismo De Acción
The mechanism of action of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropylmethylamino group can form hydrogen bonds and other interactions with biological targets, while the furan ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
(5-{[(Methyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(5-{[(Ethyl)amino]methyl}furan-2-yl)methanol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
(5-{[(Phenyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
Uniqueness
The uniqueness of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
[5-[(cyclopropylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c12-7-10-4-3-9(13-10)6-11-5-8-1-2-8/h3-4,8,11-12H,1-2,5-7H2 |
Clave InChI |
DGEMJIKHBOHWGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCC2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)


